molecular formula C9H14O2 B11948908 2,4,6-Trimethylcyclohexane-1,3-dione CAS No. 20990-16-3

2,4,6-Trimethylcyclohexane-1,3-dione

Cat. No.: B11948908
CAS No.: 20990-16-3
M. Wt: 154.21 g/mol
InChI Key: FYGKCPHQIIGXCP-UHFFFAOYSA-N
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Description

2,4,6-Trimethylcyclohexane-1,3-dione is a cyclic diketone derivative characterized by a cyclohexane backbone substituted with three methyl groups at positions 2, 4, and 6, and two ketone groups at positions 1 and 2. This compound belongs to the broader class of cyclohexane-1,3-dione derivatives, which are notable for their synthetic versatility and applications in medicinal chemistry, agrochemicals, and materials science. The methyl substituents influence its electronic and steric properties, enhancing stability and modulating reactivity in condensation and multi-component reactions .

Properties

CAS No.

20990-16-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,4,6-trimethylcyclohexane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-5-4-6(2)9(11)7(3)8(5)10/h5-7H,4H2,1-3H3

InChI Key

FYGKCPHQIIGXCP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)C(C1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylcyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl acrylate with 3-pentanone under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the overall yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or other substituted derivatives.

Scientific Research Applications

2,4,6-Trimethylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Trimethylcyclohexane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-1,3-dione Derivatives (5a-5h Series)

A series of cyclohexane-1,3-dione derivatives (5a-5h) were synthesized via base-catalyzed condensation of substituted aldehydes and 4-acetyl biphenyl (Scheme 1, ). These compounds feature diverse substituents (e.g., bromophenyl, diphenylpropyl) at position 2 of the cyclohexane ring. Key comparisons include:

  • Antimicrobial Activity : All derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compound 5c (2-(1-(4-bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione) showed significant activity, attributed to the electron-withdrawing bromine substituent enhancing intermolecular interactions with bacterial enzymes .

Table 1: Key Properties of Selected Cyclohexane-1,3-dione Derivatives

Compound Substituents Molecular Formula Key Activity/Property
5c 4-Bromophenyl, diphenylpropyl C29H27BrO3 Antimicrobial (MIC: 12.5 µg/mL)
5a Diphenylpropyl, 5,5-dimethyl C29H28O3 Enhanced metabolic stability
Target* 2,4,6-Trimethyl C9H12O2 Pending pharmacological studies

*Target: 2,4,6-Trimethylcyclohexane-1,3-dione.

Dimedone (5,5-Dimethylcyclohexane-1,3-dione)

Dimedone, a simpler analog with methyl groups at positions 5 and 5, lacks the 2,4,6-trimethyl substitution. This structural difference reduces steric bulk, making dimedone more reactive in Knoevenagel condensations. However, it exhibits weaker antimicrobial activity compared to the 5a-5h series, highlighting the importance of substituent positioning .

3,3-Dimethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (13)

This multi-component reaction product () incorporates a fused xanthene ring system. Compared to this compound, 13 shows:

  • Reduced Solubility : The rigid fused-ring system decreases solubility in polar solvents, limiting bioavailability .
2,2,6-Trimethylcyclohexane-1,4-dione

A positional isomer of the target compound, this derivative has methyl groups at positions 2, 2, and 6, and ketones at 1 and 4. The altered ketone positions disrupt the conjugated enol system, reducing acidity (pKa ~10 vs. ~8 for 1,3-diones). Market analyses suggest its primary use is in agrochemical intermediates, unlike the pharmacologically explored 1,3-diones .

Electronic and Physicochemical Comparisons

  • Lipophilicity : The 2,4,6-trimethyl substitution increases logP compared to unsubstituted cyclohexane-1,3-dione, enhancing membrane permeability.
  • Solubility : Polar aprotic solvents (e.g., DMSO) are required for dissolution, contrasting with benzooxazine-diones (NSC777205/207), which exhibit higher aqueous solubility due to oxygen-rich heterocycles .
  • Toxicity: Limited data exist for this compound, whereas analogs like 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione () lack comprehensive toxicological profiles, emphasizing the need for further studies.

Biological Activity

Overview

2,4,6-Trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2. It features a cyclohexane structure with three methyl groups located at positions 2, 4, and 6, and two ketone groups at positions 1 and 3. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound is characterized by its unique arrangement of functional groups, which influences its reactivity and biological interactions. It undergoes various chemical reactions including oxidation, reduction, and substitution.

Chemical Reactions

  • Oxidation : Can yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction : Ketone groups can be converted to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Methyl groups can participate in substitution reactions leading to various derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains:

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate activity
Candida albicansInhibitory effects observed

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that the compound can induce apoptosis in certain types of cancer cells.
  • Mechanistic Insights : The interaction with specific molecular targets suggests a multifaceted approach to inhibiting tumor growth.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in International Journal of Organic Chemistry evaluated the antimicrobial activity of various Schiff bases derived from this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the structure could enhance biological activity .
  • Anticancer Research : Another research effort investigated the effect of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within biological systems. Specific mechanisms include:

  • Enzyme Inhibition : The ketone groups may act as Michael acceptors in nucleophilic addition reactions with thiols or amines.
  • Receptor Modulation : Potential interactions with cell surface receptors may trigger downstream signaling pathways that influence cell survival and proliferation.

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